(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

Catalog No.
S586180
CAS No.
53531-34-3
M.F
C16H11F3O
M. Wt
276.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

CAS Number

53531-34-3

Product Name

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

IUPAC Name

(1R)-1-anthracen-9-yl-2,2,2-trifluoroethanol

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1

InChI Key

ICZHJFWIOPYQCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O

Synonyms

1-(9-anthryl)-2,2,2-trifluoroethanol, 2,2,2-trifluoro-1-(9-anthryl)ethanol, 2,2,2-trifluoro-1-(9-anthryl)ethanol, (+-)-isomer, 2,2,2-trifluoro-1-(9-anthryl)ethanol, (R)-isomer, 2,2,2-trifluoro-1-(9-anthryl)ethanol, (S)-isomer, F3EtOH-9-anth

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O

Chiral Recognition and Separation

Due to its chirality, (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can be used as a resolving agent in separating racemic mixtures of chiral analytes. Its anthracene group interacts with other chiral molecules through π-π stacking and hydrogen bonding, allowing for the preferential complexation with one enantiomer over the other. This property has been explored in the separation of various racemic drugs and drug candidates using techniques like chromatography PubChem: .

Supramolecular Assembly and Chirality Transfer

The self-assembly properties of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol allow it to form ordered supramolecular structures. These structures can exhibit chirality due to the inherent chirality of the molecule. This paves the way for research into the development of chiral materials with potential applications in areas like asymmetric catalysis, sensors, and drug delivery ScienceDirect: .

Fluorinated Alcohol Scavenger

The presence of the trifluoromethyl group (CF3) makes (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a good scavenger for free fluoride ions. Fluoride removal is crucial in various scientific processes, and this molecule's ability to selectively bind fluoride offers potential applications in environmental remediation, pharmaceutical synthesis, and biological studies Tetrahedron Letters: .

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is a chiral molecule containing an anthracene group (a three-ringed aromatic hydrocarbon) linked to a trifluoroethanol moiety (a primary alcohol with three fluorine atoms on the same carbon). It exists as an enantiomer, with the (R) configuration denoting the spatial arrangement of its substituents [].

The origin of this specific compound is not readily available in scientific literature. However, trifluoroethanols, in general, are synthetically derived from various precursors [].


Molecular Structure Analysis

The key feature of the molecule is the combination of the anthracene group, known for its aromatic properties and potential fluorescence, with the trifluoroethanol moiety. The three fluorine atoms on the trifluoroethanol group create a strong electron-withdrawing effect, potentially influencing the overall electronic properties of the molecule. The chirality of the molecule, arising from the (R) configuration, could be crucial for specific interactions with other molecules [].

Further analysis of the molecule's structure, such as bond lengths and angles, might require computational modeling or spectroscopic data not readily available in open-source scientific literature.


Chemical Reactions Analysis

There is no widely reported information on the specific reactions involving (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol. However, general synthetic pathways for trifluoroethanols can be referenced. Common methods involve the reaction of a carbonyl compound with a trifluoromethylating reagent, followed by reduction to the corresponding alcohol [].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60646-30-2
65487-67-4
53531-34-3

Wikipedia

Pirkle's alcohol

Dates

Modify: 2023-08-15

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